molecular formula C9H19NO B6260158 rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol CAS No. 1262121-02-7

rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol

Cat. No. B6260158
CAS RN: 1262121-02-7
M. Wt: 157.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol (RAC) is an organic compound that is widely used in scientific research due to its unique properties. RAC is a chiral molecule, meaning it exists in two forms that are mirror images of each other. This molecule has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol is not yet fully understood. However, it is known that the molecule binds to proteins and enzymes in the body, and this binding is thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to interact with proteins and enzymes, and to modulate the activity of certain enzymes. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. Additionally, rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol is a useful molecule for laboratory experiments due to its unique properties. It is easily synthesized and is relatively stable in aqueous solutions. Additionally, its chiral nature makes it a useful tool for studying the effects of chiral molecules on biological systems. However, due to its complex structure, rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol can be difficult to work with in some experiments.

Future Directions

The potential applications for rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol are still being explored. Possible future directions for research include the development of new synthesis methods, the investigation of the mechanism of action, and the study of the effects of rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol on other biological systems. Additionally, the use of rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol in drug design and development is a promising area of research. Finally, further research into the biochemical and physiological effects of rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol is necessary to gain a better understanding of its potential applications.

Synthesis Methods

Rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol can be synthesized in a variety of ways. One method involves the reaction of cyclohexanol with propan-2-ylamine in the presence of a base catalyst such as sodium hydroxide. This reaction produces the desired product in high yields.

Scientific Research Applications

Rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol has many applications in scientific research. It is used as a chiral catalyst in asymmetric synthesis, and as a starting material in the synthesis of other compounds. It is also used in biochemical and physiological research, as it is known to interact with proteins and enzymes. Additionally, rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol is used in laboratory experiments to study the effects of chiral molecules on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Cyclohexanone", "Isopropylamine", "Sodium borohydride", "Chiral reducing agent (e.g. L-Selectride)" ], "Reaction": [ "Cyclohexanone is reacted with isopropylamine to form the corresponding imine.", "Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "The chiral reducing agent is added to the reaction mixture to reduce the ketone intermediate to the desired alcohol product.", "The resulting mixture is then purified to obtain rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol." ] }

CAS RN

1262121-02-7

Product Name

rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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